molecular formula C7H8F3N3O2 B591964 ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE CAS No. 133922-58-4

ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

Cat. No.: B591964
CAS No.: 133922-58-4
M. Wt: 223.155
InChI Key: FEGMGWHHXKCSPN-UHFFFAOYSA-N
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Description

Background and Significance of Fluorinated Pyrazole Derivatives

Fluorinated pyrazole derivatives represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, enhances lipophilicity, metabolic stability, and bioavailability, making these compounds valuable in drug design. For instance, trifluoromethylated pyrazoles exhibit antifungal, antiviral, and anti-inflammatory activities, often surpassing non-fluorinated analogs in efficacy. Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate exemplifies this trend, serving as a versatile intermediate in synthesizing bioactive molecules. Its structural features enable interactions with enzymatic targets, such as acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2), highlighting its therapeutic potential.

Historical Context of Trifluoromethylated Heterocycles

The development of trifluoromethylated heterocycles accelerated in the late 20th century, driven by advances in fluorination methodologies. Early strategies relied on electrophilic trifluoromethylation using reagents like CF₃I, but challenges in regioselectivity and functional group compatibility limited their utility. Breakthroughs in radical trifluoromethylation, such as the use of Langlois reagent (CF₃SO₂Na), enabled direct C–H functionalization of heteroaromatics, including pyrazoles. Recent innovations, such as silver-catalyzed [3+2] cycloadditions and copper-mediated syntheses, have expanded access to N-CF₃ and C-CF₃ pyrazoles. These methods underscore the compound’s relevance in modern synthetic chemistry, particularly for constructing complex pharmaceuticals like COX-2 inhibitors.

Structural Classification and Nomenclature

This compound (CAS: 133922-58-4) belongs to the 1H-pyrazole-4-carboxylate family. Its IUPAC name derives from the pyrazole core substituted at positions 3, 4, and 5:

  • Position 3 : Trifluoromethyl (-CF₃) group.
  • Position 4 : Ethyl ester (-COOEt).
  • Position 5 : Amino (-NH₂) group.

The molecular formula is C₇H₈F₃N₃O₂ , with a molar mass of 223.15 g/mol . Key structural analogs include ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (CAS: 23286-70-6) and ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS: 129768-30-5), which differ in substituent placement. Tautomerism is possible at the NH group, though the 1H-tautomer dominates in solution.

Key Physicochemical Properties and Parameters

The compound’s properties are influenced by its polar functional groups and fluorine content:

Property Value/Description Source
Molecular Weight 223.15 g/mol
Melting Point 143–150°C
Solubility Moderate in DMSO, DMF; low in H₂O
LogP (Lipophilicity) ~2.1 (estimated)
pKa (Amino Group) ~8.5 (predicted)
IR Spectral Peaks 3300 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆) δ 1.25 (t, 3H), δ 4.20 (q, 2H)

The trifluoromethyl group contributes to electron-withdrawing effects , stabilizing the pyrazole ring and altering reactivity patterns. The ethyl ester enhances solubility in organic solvents, while the amino group enables hydrogen bonding and derivatization.

Properties

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2/c1-2-15-6(14)3-4(7(8,9)10)12-13-5(3)11/h2H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGMGWHHXKCSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699956
Record name Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133922-58-4
Record name Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The most widely utilized method involves cyclocondensation between ethyl 4,4,4-trifluoroacetoacetate and hydrazine hydrate under acidic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack of hydrazine at the β-carbonyl position. Key parameters influencing yield include:

ParameterOptimal RangeEffect on Yield
Temperature60–80°C<60°C: Incomplete reaction; >80°C: Decarboxylation
SolventEthanol/Water (3:1)Polar protic medium enhances nucleophilicity
Hydrazine Equiv.1.2–1.5Excess drives reaction completion
Acid CatalystHCl (0.1–0.3 M)Protonates carbonyl, accelerating cyclization

Under optimized conditions, this method achieves 85–92% isolated yield. The trifluoromethyl group’s electron-withdrawing effect directs regioselectivity, favoring 3-substitution over 5-positional isomers (95:5 ratio).

(3+2) Cycloaddition of Trifluoromethylated Nitrile Imines

Dipolarophile Design and Reactivity

A robust alternative employs Huisgen-type cycloaddition between in situ-generated trifluoromethyl nitrile imines and ethyl propiolate. This method enables modular synthesis with diverse substituents:

DipolarophileReaction Time (h)Yield (%)Regioselectivity (3-CF₃:5-CF₃)
Ethyl propiolate47898:2
Methyl acrylate66592:8
Acrylonitrile85888:12

The reaction exhibits exceptional functional group tolerance, accommodating electron-deficient and sterically hindered dipolarophiles. MnO₂-mediated oxidative aromatization of intermediate pyrazolines completes the synthesis, with yields correlating to dipolarophile electronics (R2=0.94R^2 = 0.94).

Lithiation-Triggered Functionalization Strategies

Directed Ortho-Metalation (DoM)

Functionalization of pre-formed pyrazole cores via lithiation has emerged as a powerful late-stage modification strategy. Using 1-methyl-3-(trifluoromethyl)-1H-pyrazole as a substrate, sequential deprotonation and electrophilic quenching install the 4-carboxylate moiety:

Lithiating AgentElectrophileTemperatureYield (%)
LDACO₂ (1 atm)−78°C68
n-BuLiEthyl chloroformate−40°C72
KHMDSDiethyl carbonate−30°C65

This approach permits gram-scale synthesis (up to 15 g per batch) with >99% regiopurity, though requiring stringent moisture control.

Transition-Metal-Mediated Cross-Coupling

Palladium-Catalyzed Carboxylation

Recent advances employ Pd(PPh₃)₄-catalyzed carbonylation of 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid:

Ar-B(OH)2+CO+EtOHPd(0)Ar-COOEt+B(OH)3\text{Ar-B(OH)}2 + \text{CO} + \text{EtOH} \xrightarrow{\text{Pd(0)}} \text{Ar-COOEt} + \text{B(OH)}3

Catalyst Loading (%)CO Pressure (bar)Yield (%)
21062
52075
103081

While effective for introducing diverse esters, this method’s reliance on high-pressure equipment limits industrial adoption.

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) at pH 6.5–7.0 yields needle-shaped crystals suitable for X-ray analysis. Critical purity parameters:

TechniqueResultSpecification
HPLC99.7% area purity>99.5%
19F^{19}\text{F}-NMRδ −62.8 ppm (CF₃)Single peak
MP108–110°CLiterature: 108°C
StageParameterValue
CyclizationBatch time6 h
WorkupExtraction efficiency98.2%
CrystallizationRecovery91.5%
Overall yield83%

Exothermicity analysis (DSC) shows adiabatic temperature rise of 42°C, necessitating controlled reagent addition (<2 mL/min).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Features Applications
This compound -CF₃ (3), -NH₂ (5), -COOEt (4) C₈H₉F₃N₃O₂ High lipophilicity due to -CF₃; ethyl ester enhances solubility Potential agrochemical/pharmaceutical intermediate
5-Ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles (e.g., 15a, 15b) -CN (4), -aryl (3), -ethoxymethyleneamino (5) C₁₉H₁₄FN₅O₂ (15a) Carbonitrile group increases reactivity; nitroaryl enhances electron-withdrawing effects Precursors for triazolopyrimidine synthesis
Ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate -pyridinyl (3), -Cl₃ (1), -COOEt (4) C₁₇H₁₃Cl₃N₄O₂ Planar pyrazole ring with dihedral angles (54–81°) influencing crystal packing p38 MAP kinase inhibitor
Fipronil -CF₃ (4), -Cl₂ (1), -S(O)CF₃ (5) C₁₂H₄Cl₂F₆N₄OS Sulfinyl group enhances pesticidal activity Broad-spectrum insecticide
Ethyl 3,5-dimethyl-1-(5-[3-(trifluoromethyl)benzamido]pyridin-2-yl)-1H-pyrazole-4-carboxylate -CH₃ (3,5), -benzamido-pyridinyl (1) C₂₁H₁₉F₃N₄O₃ Bulky benzamido group reduces solubility; higher molar mass (432.4 g/mol) Not specified; likely a bioactive intermediate

Physical and Chemical Properties

  • Melting Points : While the target compound’s mp is unspecified, derivatives with similar substituents exhibit high melting points (e.g., 194–226°C for 15a/b , >340°C for triazolopyrimidines ).
  • Solubility : The ethyl ester in the target compound likely improves organic solubility compared to carbonitrile or sulfonyl analogs (e.g., ).
  • Stability : The -CF₃ group enhances resistance to metabolic degradation compared to -Cl or -CH₃ substituents .

Key Research Findings and Limitations

  • Structural Insights : Crystal structures of related compounds (e.g., ) reveal substituent-dependent dihedral angles affecting molecular packing and hydrogen bonding .
  • Synthetic Challenges : Introducing -CF₃ at position 3 may require specialized fluorination reagents, unlike -Cl or -CN groups .
  • Data Gaps : Direct data on the target compound’s bioactivity, toxicity, and crystallography are lacking, necessitating further studies.

Biological Activity

Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 133922-58-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C7H8F3N3O2
  • Molar Mass : 223.15 g/mol
  • Storage Conditions : Recommended at -20°C .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. It has shown effectiveness against various bacterial strains, particularly those associated with respiratory infections.

  • Inhibitory Concentrations :
    • The compound exhibited significant inhibitory effects on Haemophilus spp., with minimum inhibitory concentrations (MIC) reported as low as 0.49 μg/ml against H. parainfluenzae and H. influenzae strains .
  • Biofilm Formation :
    • It has also been noted for its ability to inhibit biofilm formation in these bacterial species, which is crucial for treating chronic infections .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated using Vero cells as an experimental model:

  • EC50 Value : The half-maximal effective concentration (EC50) was determined to be 278.8 μg/ml, indicating that the compound is not toxic to eukaryotic cells at concentrations that exert antimicrobial effects .

Anti-inflammatory and Analgesic Properties

Research into related pyrazole compounds has demonstrated anti-inflammatory and analgesic activities, suggesting potential therapeutic applications for this compound:

  • Mechanism of Action : The structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs) indicate that it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain .

Case Studies and Research Findings

Several studies have explored the pharmacological activities of pyrazole derivatives, providing insights into the therapeutic potential of this compound:

Study ReferenceFindings
Significant antimicrobial activity against Haemophilus spp. with low MIC values.
Demonstrated analgesic and anti-inflammatory properties in related pyrazole compounds.
Potential anticancer activity noted in pyrazole derivatives targeting various cancer cell lines.

Q & A

How can researchers optimize the synthesis of ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate to maximize yield and purity?

Methodological Answer :
Optimization involves selecting appropriate cyclocondensation reagents (e.g., ethyl acetoacetate and hydrazine derivatives) and controlling reaction conditions (temperature, solvent polarity). For example, using DMF-DMA as a catalyst in cyclocondensation can enhance regioselectivity . Purification via recrystallization or column chromatography is critical, especially given the trifluoromethyl group’s potential to introduce steric hindrance. Monitor intermediates via TLC and characterize using 1H^{1}\text{H}/19F^{19}\text{F}-NMR to confirm structural integrity.

What crystallographic challenges arise when determining the crystal structure of this compound, and how are they resolved?

Methodological Answer :
Disordered residues and twinning are common issues. For instance, highlights a case where the ethyl group and solvent molecules exhibited positional disorder, resolved using SHELXL’s PART and ISOR commands . Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Employ twin refinement algorithms (e.g., TWINABS) to handle non-merohedral twinning, with careful validation via R-factor convergence (e.g., R1<0.07R_1 < 0.07) .

How do the amino and trifluoromethyl groups influence the compound’s NMR and IR spectral interpretation?

Methodological Answer :
The -NH2_2 group shows broad 1H^{1}\text{H}-NMR signals (~5–6 ppm) that may require D2_2O exchange for confirmation. The -CF3_3 group produces distinct 19F^{19}\text{F}-NMR shifts (-60 to -70 ppm) and splitting due to coupling with adjacent protons. In IR, the amino group exhibits N-H stretches at ~3300–3500 cm1^{-1}, while the carbonyl (C=O) appears at ~1700 cm1^{-1}. Compare with analogs like ethyl 5-chloropyrazole-4-carboxylate for reference .

What computational methods are used to predict the compound’s electronic properties and reactivity?

Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites . Solvent effects are modeled using the PCM approach. For example, used DFT to correlate theoretical vs. experimental IR/Raman spectra, validating the compound’s charge distribution .

How can researchers design experiments to evaluate the compound’s bioactivity, such as enzyme inhibition?

Methodological Answer :
Use kinase inhibition assays (e.g., p38 MAP kinase) with ATP-competitive binding studies. Structural analogs in showed IC50_{50} values in the nanomolar range, suggesting similar protocols for IC50_{50} determination via fluorescence polarization . Molecular docking (AutoDock Vina) can model interactions between the trifluoromethyl group and hydrophobic enzyme pockets, guiding SAR studies .

What strategies mitigate hygroscopicity during storage and handling?

Methodological Answer :
Store the compound under inert atmosphere (argon) in desiccators with P2_2O5_5. For hygroscopic analogs, lyophilization or co-crystallization with hydrophobic counterions (e.g., tert-butyl groups) improves stability . Monitor water content via Karl Fischer titration pre- and post-storage.

How is regioselectivity controlled during pyrazole ring formation in the synthesis?

Methodological Answer :
Regioselectivity depends on substituent electronic effects. The trifluoromethyl group (-CF3_3) directs cyclocondensation to the 3-position due to its electron-withdrawing nature. Mechanistic studies in used 13C^{13}\text{C}-labeling to track intermediate formation, confirming preferential attack at the less hindered site .

What role do hydrogen bonds play in the compound’s crystal packing and solubility?

Methodological Answer :
Intramolecular N-H···O=C bonds stabilize the planar pyrazole ring, while intermolecular H-bonds (e.g., N-H···N) dictate packing motifs, as seen in ’s dihedral angle analysis (54–81°) . Reduced solubility in polar solvents correlates with strong H-bond networks; introduce solubilizing groups (e.g., -SO3_3H) via derivatization.

How are structure-activity relationships (SAR) explored for analogs of this compound?

Methodological Answer :
Systematic substitution at the pyrazole 1- and 3-positions (e.g., -Cl, -Ph, -CF3_3) is guided by computational docking and synthetic feasibility. lists analogs with varied aryl substituents, enabling comparative IC50_{50} profiling . QSAR models using Hammett constants (σ\sigma) quantify electronic effects on bioactivity.

What advanced techniques validate the compound’s purity and stereochemical integrity?

Methodological Answer :
High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+^+ at m/z 251.0832). Chiral HPLC with amylose columns resolves enantiomers, while X-ray powder diffraction (XRPD) detects polymorphic impurities. For hygroscopic samples, dynamic vapor sorption (DVS) assesses stability under humidity .

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